molecular formula C8H10N2O B026082 2-Methyl-1-(pyrimidin-5-yl)propan-1-one CAS No. 103686-54-0

2-Methyl-1-(pyrimidin-5-yl)propan-1-one

Cat. No.: B026082
CAS No.: 103686-54-0
M. Wt: 150.18 g/mol
InChI Key: CMQIVPYWPYSREO-UHFFFAOYSA-N
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Description

2-Methyl-1-pyrimidin-5-ylpropan-1-one is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. This compound is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-pyrimidin-5-ylpropan-1-one typically involves the reaction of 2-methylpyrimidine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-Methyl-1-pyrimidin-5-ylpropan-1-one involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-pyrimidin-5-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-1-pyrimidin-5-ylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-pyrimidin-5-ylpropan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.

    Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.

    Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of various heterocyclic compounds.

Uniqueness

2-Methyl-1-pyrimidin-5-ylpropan-1-one is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis.

Properties

CAS No.

103686-54-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-1-pyrimidin-5-ylpropan-1-one

InChI

InChI=1S/C8H10N2O/c1-6(2)8(11)7-3-9-5-10-4-7/h3-6H,1-2H3

InChI Key

CMQIVPYWPYSREO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=CN=CN=C1

Canonical SMILES

CC(C)C(=O)C1=CN=CN=C1

Synonyms

1-Propanone, 2-methyl-1-(5-pyrimidinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of chromium (VI) oxide (12.87 g, 65 mmol) in dry dichloromethane (500 ml) was added dry pyridine (10.27 g, 130 mmol) and the mixture stirred for 0 5 h. Then a solution of 2-methyl-1-(pyrimid-5-yl)-propan-1-ol, prepared in stage 1, (1.52 g, 10 mmol) in dry dichloromethane (100 ml) was added dropwise with stirring. After 2 hours the reaction mixture was poured into ether (1000 ml) and then filtered. The filtrate was washed with copper sulphate solution (4×400 ml), brine solution (2×400 ml), and dried over magnesium sulphate before removing the solvent. Flash chromatography (silica gel, petrol/ether elution) gave the product as a colourless oil (0.72 g, 48%).
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100 mL
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1000 mL
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500 mL
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12.87 g
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Yield
48%

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